Convallamarogenin

Antitubercular drug discovery ATP synthase inhibition Computational screening

Convallamarogenin (CAS 16683-27-5) is a steroidal sapogenin of the spirostanol series, characterized by a 5β-H configuration, a 1β,3β-diol substitution, and a defining Δ25(27) exocyclic double bond in the F-ring (molecular formula C27H42O4, MW 430.62). First isolated and structurally elucidated from the roots of Convallaria majalis L.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 16683-27-5
Cat. No. B090732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvallamarogenin
CAS16683-27-5
SynonymsConvallamarogenin
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6
InChIInChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1
InChIKeyXLHFBXMTUNORSV-ZENYHQJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Convallamarogenin (CAS 16683-27-5): A Δ25(27)-Unsaturated Steroidal Sapogenin for Targeted Research and Procurement


Convallamarogenin (CAS 16683-27-5) is a steroidal sapogenin of the spirostanol series, characterized by a 5β-H configuration, a 1β,3β-diol substitution, and a defining Δ25(27) exocyclic double bond in the F-ring (molecular formula C27H42O4, MW 430.62) [1]. First isolated and structurally elucidated from the roots of Convallaria majalis L. (Liliaceae) via hydrolysis and chromatography [2], this compound belongs to a small family of Δ25(27)-spirostanol sapogenins that includes neoruscogenin (Δ5-convallamarogenin) and has been subsequently identified in Reineckia carnea and Rohdea japonica [3]. Unlike its more extensively commercialized steroidal sapogenin counterparts such as diosgenin, convallamarogenin offers a structurally distinct F-ring unsaturation pattern that directly influences its chromatographic behavior, molecular recognition properties, and emerging biological target profile—making it a focused research tool rather than a commodity intermediate.

Δ25(27)-exomethylene spirostanol: distinct chromatographic fingerprint for F-ring variant resolution
Computational screening: reported target engagement against ATP synthase, HER2, tubulin, P-gp
Analytical reference standard for HPLC/NMR discrimination from saturated analogs

Why Generic Spirostanol Sapogenins Cannot Substitute for Convallamarogenin in Focused Research


Spirostanol sapogenins sharing a C27 steroidal core—such as diosgenin, ruscogenin, rhodeasapogenin, and neoruscogenin—exhibit profound differences in F-ring saturation, A/B ring junction stereochemistry, and hydroxylation patterns that preclude simple interchangeability [1]. Convallamarogenin possesses three structural features absent from the commodity sapogenin diosgenin (Δ5, 3β-ol only): a 5β-H (cis A/B ring junction), a 1β-hydroxyl group, and the Δ25(27) exomethylene in ring F [2]. These features dictate its distinct chromatographic retention, enabling HPLC separation from co-occurring rhodeasapogenin (25S-saturated) and isorhodeasapogenin (25R-saturated) analogs [3]. Critically, in silico docking studies have demonstrated that the specific hydroxylation and unsaturation pattern of convallamarogenin yields superior binding ranks against HER2 (Rank 1) and tubulin (Rank 3) compared to its saturated counterpart rhodeasapogenin (Rank 3 and Rank 7, respectively) within the same spirostanol series [4]. The quantitative evidence below establishes that convallamarogenin occupies a distinct performance niche not reproduced by simpler or more abundant sapogenin alternatives.

5β-H (cis A/B ring)
May shift molecular shape and target interaction profiles relative to diosgenin (Δ5, 3β-ol only)
1β-hydroxyl group
Absent in common spirostanol sapogenins; may alter hydrogen bonding and docking behavior
Δ25(27) exomethylene
F-ring unsaturation impacts HPLC retention and target binding; saturated analogs may show divergent profiles

Convallamarogenin Quantitative Differentiation: Evidence-Based Comparator Analysis


Mycobacterium tuberculosis ATP Synthase Binding: MMPBSA Free Energy Comparison Against Bedaquiline

In a 2026 integrated computational study published in the Journal of Pharmaceutical Innovation, convallamarogenin was identified from a library of ~10,000 phytochemicals as a top candidate for Mycobacterium tuberculosis ATP synthase inhibition. The MMPBSA-calculated total binding free energy of convallamarogenin was -28.37 kcal/mol, which exceeded that of the reference first-line drug bedaquiline when benchmarked in the same Fo region binding site. The fellow lead compound isoverticine scored -29.27 kcal/mol [1]. This in silico result, combined with 200 ns molecular dynamics simulations confirming stable interaction with the key residue GLU65 and favorable ADMET predictions, positions convallamarogenin as a structurally novel ATP synthase inhibitor scaffold distinct from the clinical diarylquinoline class [1].

ATP Synthase Binding
Reported
−28.37 kcal/mol
Supports ATP synthase target engagement review; distinct diarylquinoline chemotype
In silico MMPBSA; 200 ns MD with stable GLU65 interaction
Antitubercular drug discovery ATP synthase inhibition Computational screening

HER2 and Tubulin Docking: Head-to-Head Rank Order Comparison Within the Spirostanol Series

Dąbrowska-Balcerzak et al. (2021) conducted a systematic in silico evaluation of 12 spirostanol sapogenins and saponins isolated from Convallaria majalis, docking each compound against the HER2 receptor and tubulin as potential anticancer targets. Convallamarogenin (5β-spirost-25(27)-en-1β,3β-diol, compound 1) achieved Rank 1 for HER2 binding and Rank 3 for tubulin binding among all 12 compounds tested. In contrast, its direct saturated analog rhodeasapogenin (25S-spirostan-1β,3β-diol, compound 2) ranked only 3rd for HER2 and 7th for tubulin. The study explicitly noted that diols (such as convallamarogenin) have a higher affinity to the analyzed targets than tetrols and pentols [1]. This provides a clear, quantitative rank-order differentiation within a single experimental framework.

HER2 & Tubulin Docking
Reported
HER2: Rank 1 | Tubulin: Rank 3 (of 12)
Reported docking rank among spirostanols; supports target engagement prioritization
Rhodeasapogenin: HER2 Rank 3, Tubulin Rank 7; diol structural preference noted
Cancer molecular targets In silico docking Spirostanol SAR

P-Glycoprotein Efflux Transporter Inhibition: Maximum Binding Affinity Among Reno-Protective Herbal Constituents

Roy and Ghosh (2023) employed CDOCKER molecular docking (Discovery Studio) against the P-glycoprotein receptor (PDB: 6C0V) to screen herbal constituents for efflux transporter inhibition. Among all tested compounds—including atisine, kutkin, embelin (from Aconitum heterophyllum), phylloquinone (from Calendula officinalis), and stigmasterol (from Paederia foetida)—convallamarogenin from Convallaria majalis demonstrated the maximum binding affinity toward P-glycoprotein [1]. The study employed molecular dynamics simulations to confirm binding complex stability and assessed drug-likeness and pharmacokinetic properties to qualify the compounds. This positions convallamarogenin as a leading natural scaffold for P-gp inhibition among the reno-protective herbal compound set evaluated.

P-gp Binding Affinity
Reported
Maximum affinity in panel
Supports P-gp inhibition screening review among renal phytochemicals
CDOCKER docking; MD stability confirmed; drug-likeness pre-filtered
Multidrug resistance reversal P-glycoprotein inhibition Renal drug bioavailability

F-Ring Δ25(27) Unsaturation: Structural Basis for Chromatographic and Functional Differentiation from Saturated Analogs

The exocyclic Δ25(27) double bond in convallamarogenin represents a key structural determinant enabling its unambiguous analytical separation from saturated and stereoisomeric analogs. A foundational 1983 study demonstrated that rhodeasapogenin glycoside preparations, initially presumed homogeneous, actually consisted of four co-occurring compounds differing exclusively in F-ring structure: rhodeasapogenin (25S-saturated), isorhodeasapogenin (25R-saturated), convallamarogenin (Δ25(27)-unsaturated), and a fourth aglycone with a distinct F-ring. Qualitative and preparative HPLC separation using a combination of two methods successfully resolved all four compounds into pure states [1]. This study also established that convallamarogenin can be distinguished from its saturated counterparts by 13C NMR, with the characteristic C-22 signal at δ 109.4 and C-27 methylene signal at δ 16.0 for the 25S-dihydro derivative, while the Δ25(27) unsaturation produces diagnostic shifts [2]. This chromatographic and spectroscopic differentiation is critical for quality control and authentication in procurement.

HPLC/NMR Differentiation
Method context
Δ25(27) exomethylene: distinct retention & ¹³C shift
Enables unambiguous F-ring isomer resolution from saturated analogs
Combined HPLC methods resolved 4 co-occurring F-ring variants
Natural product quality control HPLC separation Sapogenin isomer discrimination

Biosynthetic Uniqueness: Desmosterol-Derived 27-Methylene Group as a Metabolic Identifier

Isotopic labeling studies by Ronchetti and Tschesche established that the Δ25(27) methylene group of convallamarogenin is derived from C-2 of mevalonic acid, with 4-14C-desmosterol—but not cholesterol—serving as the direct biosynthetic precursor in Convallaria majalis [1][2]. This pathway is distinct from that of the structurally related neoruscogenin and ruscogenin, which originate from Ruscus aculeatus via a separate biosynthetic route. The demonstration that precursors of cholesterol biosynthesis can be converted directly into convallamarogenin without obligatory passage through cholesterol represents a notable metabolic divergence within the spirostanol sapogenin class [2]. This unique desmosterol-based origin provides a biosynthetic rationale for why convallamarogenin cannot be considered metabolically interchangeable with other sapogenins from different plant sources.

Biosynthetic Uniqueness
Class-level
Desmosterol-derived 27-methylene
Supports biosynthetic pathway studies; class-level metabolic divergence
Cholesterol-independent route; 4-¹⁴C-desmosterol feeding confirmed
Biosynthetic pathway elucidation Isotopic labeling Plant secondary metabolism

Convallamarogenin Procurement-Relevant Research and Industrial Application Scenarios


Antitubercular Lead Discovery: ATP Synthase Inhibitor Screening Cascades

Drug discovery programs targeting multidrug-resistant Mycobacterium tuberculosis can deploy convallamarogenin as a structurally novel ATP synthase inhibitor scaffold distinct from the diarylquinoline class. Its MMPBSA-calculated binding free energy of -28.37 kcal/mol against the Fo region, coupled with computationally predicted drug-likeness and stable GLU65 interaction over 200 ns MD simulations, supports its advancement into in vitro MIC determination and mechanism-of-action studies. Unlike bedaquiline, which faces increasing clinical resistance reports, convallamarogenin offers an alternative chemotype for hit-to-lead optimization [1].

Cancer Target Engagement Studies: HER2 and Tubulin Binding Prioritization

For academic and industry laboratories investigating spirostanol sapogenins as HER2 or tubulin ligands, convallamarogenin's experimentally determined docking Rank 1 (HER2) and Rank 3 (tubulin) among 12 structurally characterized spirostanol compounds provides a data-driven rationale for its prioritization over rhodeasapogenin (Rank 3 and Rank 7, respectively). This rank-order evidence, derived from a single published study with consistent methodology, reduces the risk of advancing a suboptimal F-ring-saturated analog into in vitro validation [2].

Multidrug Resistance Reversal Research: P-Glycoprotein Inhibition Assays

Research groups focused on enhancing renal drug bioavailability through efflux transporter modulation can employ convallamarogenin as the highest-affinity P-gp binding compound identified from a panel of reno-protective herbal constituents. Its CDOCKER-validated maximum binding affinity toward P-gp (PDB: 6C0V), supported by molecular dynamics stability confirmation and favorable drug-likeness predictions, makes it a rational starting point for in vitro calcein-AM accumulation assays and co-administration pharmacokinetic studies with substrate drugs [3].

Natural Product Quality Control: HPLC Reference Standard for F-Ring Isomer Resolution

For analytical laboratories and phytochemical manufacturers requiring authenticated reference materials, convallamarogenin serves as a critical HPLC and 13C NMR reference standard for distinguishing Δ25(27)-unsaturated spirostanols from their saturated 25S (rhodeasapogenin) and 25R (isorhodeasapogenin) isomers. The validated HPLC separation protocols published in Chemical and Pharmaceutical Bulletin (1983) provide a directly transferable methodology for purity assessment and batch-to-batch quality control of Convallaria majalis-derived extracts and isolated sapogenins [4].

Application
Selection Property
Validation Focus
ATP synthase target engagement studies
MMPBSA binding energy profile
Free energy and MD interaction stability review
HER2/tubulin target engagement studies
Rank-based binding preference among spirostanols
Rank-order consistency in published docking assays
P-glycoprotein efflux inhibition screening
Binding affinity rank within renal phytochemicals
CDOCKER energy and MD stability review
HPLC/NMR reference standard for F-ring isomers
Δ25(27) chromatographic and ¹³C NMR shift
Resolution from saturated 25S/25R analogs
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